molecular formula C14H21FN2 B8276946 2-[1-(4-Fluorobenzyl)piperidin-4-yl]ethylamine

2-[1-(4-Fluorobenzyl)piperidin-4-yl]ethylamine

Cat. No. B8276946
M. Wt: 236.33 g/mol
InChI Key: AZXFJWSJRJRCSK-UHFFFAOYSA-N
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Patent
US05622976

Procedure details

A mixture of N-[2-[1-(4-fluorobenzyl)piperidin-4-yl]ethyl]phthalimide (12.7 g) and hydrazine hydrate (2.02 ml) in ethanol (150 ml) was refluxed for 2 hours. After cooling to room temperature, the mixture was evaporated in vacuo. The residue was chromatographed on alumina eluting with chloroform and the fractions containing the object product were collected and evaporated to give 2-[1-(4-fluorobenzyl)piperidin-4-yl]ethylamine (4.5 g) as an oil.
Name
N-[2-[1-(4-fluorobenzyl)piperidin-4-yl]ethyl]phthalimide
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][N:15]3C(=O)C4=CC=CC=C4C3=O)[CH2:9][CH2:8]2)=[CH:4][CH:3]=1.O.NN>C(O)C>[F:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][NH2:15])[CH2:9][CH2:8]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
N-[2-[1-(4-fluorobenzyl)piperidin-4-yl]ethyl]phthalimide
Quantity
12.7 g
Type
reactant
Smiles
FC1=CC=C(CN2CCC(CC2)CCN2C(C=3C(C2=O)=CC=CC3)=O)C=C1
Name
Quantity
2.02 mL
Type
reactant
Smiles
O.NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on alumina eluting with chloroform
ADDITION
Type
ADDITION
Details
the fractions containing the object product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2CCC(CC2)CCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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